6-Methoxy-3-methyl-1h-indole-2-carboxylic acid
Overview
Description
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid is a derivative of indole . The molecular formula is C11H11NO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with a methoxy group at the 6th position and a methyl group at the 3rd position .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 205.21 and a melting point of 200-202°C .Scientific Research Applications
Synthesis and Functionalization :
- A study details a strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a compound structurally related to 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid. This process includes trifluoroacetylated indole driven hydrolysis and could be crucial for developing anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020).
- Another study reports the synthesis of novel indole-benzimidazole derivatives from 2-Methylindole-3-acetic acid and its 5-methoxy derivative (Wang et al., 2016).
Spectroscopic Profiling and Computational Studies :
- Research on Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a derivative of this compound, focuses on its spectroscopic profiling, including FT-IR, FT-Raman, and UV-visible spectrum analysis. This study is vital for understanding the electronic nature and reactivity of such molecules (Almutairi et al., 2017).
Antioxidant and Cytotoxicity Properties :
- A research paper explores the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, indicating potential for developing novel antioxidants (Goh et al., 2015).
Synthesis of Heterocyclic Compounds :
- The synthesis of 2, 3-dihydro-7-methoxy-6-methyl-1H-pyrrolo [1, 2-a] indoles, a class of heterocyclic compounds related to this compound, is discussed, highlighting their potential in pharmaceutical development (Kametani et al., 1978).
Selective Synthesis and Potential Therapeutic Applications :
- A study on the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, which are structurally related to this compound, underscores their relevance in the synthesis of potential insulin receptor activators (Chou et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are prevalent in various bioactive compounds and have been found to play a significant role in cell biology . They are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase and toluene dioxygenase . These interactions highlight its potential in biochemical applications and its importance in enzymatic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, indole derivatives have been shown to inhibit HIV-1 and HIV-2 replication in acutely infected cells . These interactions at the molecular level are crucial for understanding the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by gut bacteria and liver enzymes, leading to the production of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . These localization patterns are crucial for understanding the compound’s mode of action and its potential therapeutic applications.
properties
IUPAC Name |
6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRKJWZFDHHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2473-98-5 | |
Record name | 6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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